
N-(4-anilinophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)benzenesulfonamide, commonly known as APS, is a sulfonamide-based compound that has been used in various scientific research studies. APS is a small molecule that has been found to have a wide range of biological activities.
作用機序
The mechanism of action of APS is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. In addition, APS has been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
APS has been found to have various biochemical and physiological effects. APS has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, APS has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. APS has also been found to have anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
APS has several advantages for lab experiments. APS is a small molecule that is easy to synthesize and purify. In addition, APS has been found to have a wide range of biological activities, making it a potential therapeutic agent for various diseases. However, APS also has some limitations for lab experiments. APS has low water solubility, which can limit its use in aqueous solutions. In addition, APS can be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for APS research. One potential direction is to investigate the potential use of APS as a therapeutic agent for viral infections such as HIV. Another potential direction is to investigate the potential use of APS as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of APS and its potential use in cancer research.
合成法
The synthesis of APS involves the reaction of aniline and benzenesulfonyl chloride in the presence of a base. The reaction results in the formation of APS as a white crystalline solid with a melting point of 221-223°C. The purity of APS can be increased by recrystallization from ethanol.
科学的研究の応用
APS has been used in various scientific research studies due to its diverse biological activities. APS has been found to have anticancer, anti-inflammatory, and antiviral properties. APS has been used in cancer research to inhibit the proliferation and metastasis of cancer cells. In addition, APS has been found to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. APS has also been found to have antiviral properties, making it a potential therapeutic agent for viral infections such as HIV.
特性
IUPAC Name |
N-(4-anilinophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,18-9-5-2-6-10-18)20-17-13-11-16(12-14-17)19-15-7-3-1-4-8-15/h1-14,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIVGGIWMMZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenylamino)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)
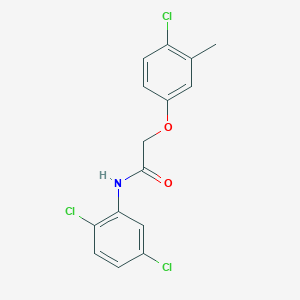
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
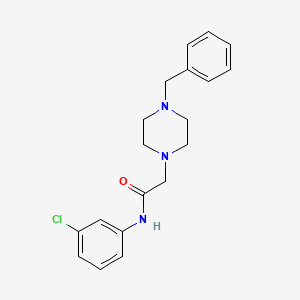
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
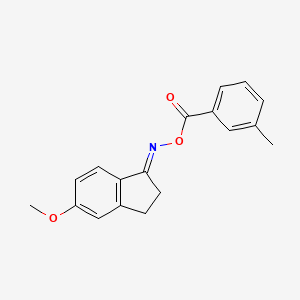
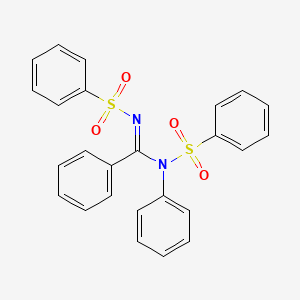
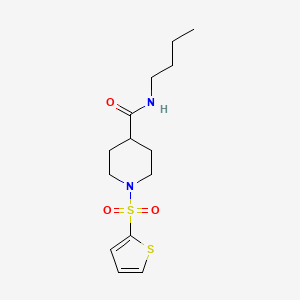
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
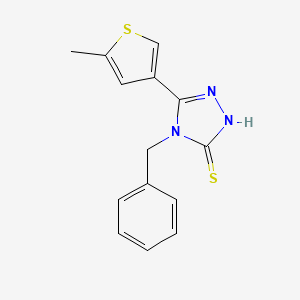
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)

